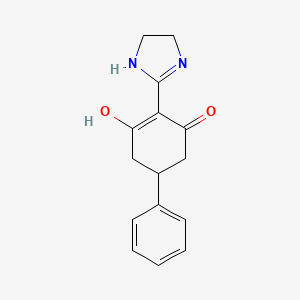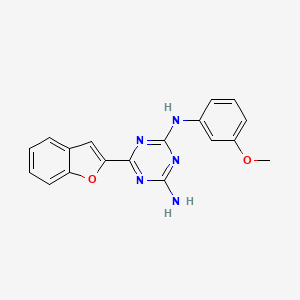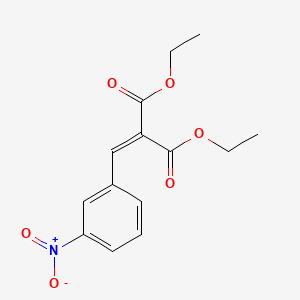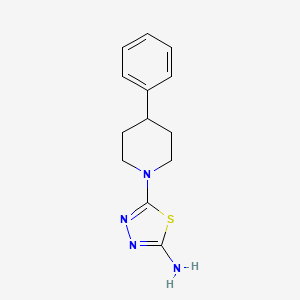
2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione is a heterocyclic compound that features both imidazolidine and cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione typically involves multicomponent reactions. One efficient method involves the reaction between ninhydrin, malononitrile, and various diamines in a water medium under catalyst-free conditions . This green approach yields high amounts of the target product with short reaction times at room temperature.
Industrial Production Methods
This includes minimizing waste, using safer solvents, and designing processes for high energy efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being explored for its potential therapeutic properties.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione involves its interaction with molecular targets through its functional groups. These interactions can lead to various biological effects, depending on the specific application. For example, as a ligand, it can form stable complexes with transition metals, which can then participate in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Imidazolidin-2-ones: These compounds share the imidazolidine ring but differ in other structural aspects.
Cyclohexane-1,3-dione derivatives: These compounds share the cyclohexane ring but have different substituents.
Uniqueness
2-Imidazolidin-2-ylidene-5-phenylcyclohexane-1,3-dione is unique due to its combination of imidazolidine and cyclohexane rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from catalysis to material science .
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H16N2O2/c18-12-8-11(10-4-2-1-3-5-10)9-13(19)14(12)15-16-6-7-17-15/h1-5,11,18H,6-9H2,(H,16,17) |
InChI Key |
PSRNWCXOEMREEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=C(CC(CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11185670.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11185673.png)
![Ethyl 6-(3-nitrophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11185679.png)

![8-(3-Chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11185695.png)

![2-[(4-methylpyrimidin-2-yl)sulfanyl]-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11185708.png)
![2-(diethylamino)ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11185709.png)


![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11185732.png)
methyl]-4-methylpiperazine](/img/structure/B11185733.png)
![9-(3-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11185737.png)
![methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate](/img/structure/B11185748.png)
